Cas no 106157-91-9 (1-(2-Aminopyrimidin-4-yl)-2-bromoethanone)
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone
- Ethanone, 1-(2-amino-4-pyrimidinyl)-2-bromo-
- 1-(2-amino-4-pyrimidinyl)-2-bromo-ethanone hydrobromide
- 1-(2-amino-pyrimidin-4-yl)-2-bromo-ethanone hydrobromide
- ETHANONE,1-(2-AMINO-4-PYRIMIDINYL)-2-BROMO
- 1-(2-aMinopyriMidin-4-yl)-2-broMoethan-1-one
- Ethanone, 1-(2-amino-4-pyrimidinyl)-2-bromo- (9CI)
- Ethanone, 1-(2-amino-4-pyrimidinyl)-2-bromo
- 1-(2-amino-pyrimidin-4-yl)-2-bromo-ethanone
- ETHANONE,1-(2-AMINO-4-PYRIMIDINYL)-2-BROMO-
- AKOS005145530
- SB58938
- 1-(2-amino-4-pyrimidinyl)-2-bromoethanone
- 106157-91-9
- OKALLUYOARJPGY-UHFFFAOYSA-N
- SCHEMBL3604391
- DTXSID50469249
- A801392
- 1-(2-azanylpyrimidin-4-yl)-2-bromanyl-ethanone
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- MDL: MFCD11656632
- Inchi: 1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10)
- InChI Key: OKALLUYOARJPGY-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CN=C(N)N=1)=O
Computed Properties
- Exact Mass: 214.96900
- Monoisotopic Mass: 214.96942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- PSA: 68.87000
- LogP: 1.21760
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081091-500mg |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone |
106157-91-9 | 95% | 500mg |
10159.0CNY | 2021-07-05 | |
| Matrix Scientific | 081091-1g |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone, 95% |
106157-91-9 | 95% | 1g |
$875.00 | 2023-09-06 | |
| Matrix Scientific | 081091-5g |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone, 95% |
106157-91-9 | 95% | 5g |
$3750.00 | 2023-09-06 | |
| Chemenu | CM164596-1g |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone |
106157-91-9 | 95% | 1g |
$639 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081091-500mg |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone |
106157-91-9 | 95% | 500mg |
10159CNY | 2021-05-07 | |
| Matrix Scientific | 081091-500mg |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone, 95% |
106157-91-9 | 95% | 500mg |
$625.00 | 2023-09-06 | |
| Ambeed | A460831-1g |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone |
106157-91-9 | 95+% | 1g |
$476.0 | 2024-04-26 | |
| Chemenu | CM164596-1g |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone |
106157-91-9 | 95% | 1g |
$608 | 2023-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621078-100mg |
1-(2-Aminopyrimidin-4-yl)-2-bromoethan-1-one |
106157-91-9 | 98% | 100mg |
¥1337.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621078-250mg |
1-(2-Aminopyrimidin-4-yl)-2-bromoethan-1-one |
106157-91-9 | 98% | 250mg |
¥2273.00 | 2024-08-09 |
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone Suppliers
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone (CAS No. 106157-91-9): A Comprehensive Overview
1-(2-Aminopyrimidin-4-yl)-2-bromoethanone (CAS No. 106157-91-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(2-bromoacetyl)pyrimidin-2-amine, is characterized by its unique molecular structure, which includes a pyrimidine ring and a bromoethyl group. The combination of these functional groups endows the compound with a range of potential biological activities, making it a valuable candidate for various applications in drug discovery and development.
The pyrimidine ring is a fundamental component of nucleic acids and is essential for the storage and transmission of genetic information. In the context of 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone, the pyrimidine moiety contributes to the compound's ability to interact with biological targets, particularly those involved in nucleic acid metabolism and signaling pathways. The bromoethyl group, on the other hand, introduces electrophilic reactivity, which can facilitate covalent modifications and enhance the compound's pharmacological properties.
Recent studies have highlighted the potential of 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone as a lead compound for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in cell signaling and proliferation. Kinase inhibitors are a class of drugs that have shown significant promise in the treatment of various cancers and inflammatory diseases.
In addition to its kinase inhibitory properties, 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone has been investigated for its potential as an antimicrobial agent. A study published in Antimicrobial Agents and Chemotherapy reported that this compound displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for the development of new antibiotics to combat multidrug-resistant pathogens.
The synthesis of 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 4-chloroacetylpyrimidin-2-amine with bromine or bromine equivalents under controlled conditions. This method yields high purity products and can be scaled up for industrial production. The ability to synthesize this compound efficiently is crucial for its further development and application in pharmaceutical research.
In terms of safety and toxicity, preliminary studies suggest that 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone exhibits a favorable safety profile at therapeutic concentrations. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety for human use. Ongoing preclinical studies are aimed at elucidating the pharmacokinetic properties and potential side effects of this compound.
The potential applications of 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone extend beyond its use as a therapeutic agent. Its unique chemical structure makes it an attractive building block for the synthesis of more complex molecules with diverse biological activities. For example, researchers have explored the use of this compound as a scaffold for the development of targeted drug delivery systems and prodrugs designed to improve pharmacological efficacy and reduce side effects.
In conclusion, 1-(2-Aminopyrimidin-4-yl)-2-bromoethanone (CAS No. 106157-91-9) is a multifaceted organic compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique molecular structure, combined with its diverse biological activities, positions it as a promising lead compound for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its properties and applications, further solidifying its importance in the field.
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